Home > Products > Screening Compounds P75383 > SIK1 activator 1
SIK1 activator 1 -

SIK1 activator 1

Catalog Number: EVT-12562207
CAS Number:
Molecular Formula: C23H32O6
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salt-inducible kinase 1 (SIK1) is a serine/threonine protein kinase that plays a significant role in various cellular processes, including metabolism, cell signaling, and tumor progression. It is part of the AMP-activated protein kinase family and is involved in regulating gluconeogenesis, steroidogenesis, and intercellular junction stability. SIK1 is primarily expressed in the liver, adrenal glands, and other tissues, where it modulates critical pathways related to energy metabolism and cellular stress responses.

Source

SIK1 was first identified in rat adrenal glands subjected to a high-salt diet. Its discovery was linked to the physiological adaptations of cells to sodium levels, highlighting its role in metabolic regulation. The enzyme is activated by the upstream kinase liver kinase B1 (LKB1), which phosphorylates SIK1 at specific residues, enhancing its activity and influencing downstream signaling pathways.

Classification

SIK1 belongs to the salt-inducible kinase family, which includes SIK2 and SIK3. It shares structural similarities with AMP-activated protein kinases but has distinct functional properties. SIK1 is categorized under serine/threonine kinases due to its ability to phosphorylate serine and threonine residues on target proteins.

Synthesis Analysis

Methods

The synthesis of SIK1 can be achieved through various molecular biology techniques, including plasmid construction and transfection into suitable host cells. For instance, expression plasmids containing the full-length cDNA of SIK1 can be constructed using polymerase chain reaction amplification followed by cloning into vectors such as pEGFP-C1.

Technical Details

To synthesize SIK1 in vitro, researchers typically use a combination of reverse transcription-polymerase chain reaction (RT-PCR) for cDNA synthesis and subsequent plasmid transfection methods. The plasmids are introduced into cultured cells using transfection reagents like Lipofectamine 2000, allowing for the expression of SIK1 and subsequent analysis of its function through Western blotting or immunocytochemistry.

Molecular Structure Analysis

Structure

The molecular structure of SIK1 features several key domains:

  • Kinase Domain: Contains the catalytic site responsible for phosphorylation.
  • SNH Domain: Involved in substrate recognition and interaction with regulatory proteins.
  • UBA Domain: Plays a role in ubiquitination processes.

Data

The crystal structure of SIK1 reveals an activation loop that undergoes phosphorylation by LKB1, which is crucial for its enzymatic activity. The specific phosphorylation sites include Thr182 within the activation loop and Ser577, which regulates nuclear export.

Chemical Reactions Analysis

Reactions

SIK1 participates in various biochemical reactions primarily through phosphorylation. It phosphorylates substrates involved in metabolic regulation, such as cAMP response element-binding protein (CREB) and class IIa histone deacetylases.

Technical Details

The phosphorylation reactions catalyzed by SIK1 generally follow the mechanism of ATP-dependent transfer of a phosphate group to serine or threonine residues on target proteins. This modification alters the activity or localization of these proteins, impacting cellular signaling pathways.

Mechanism of Action

Process

SIK1 exerts its effects primarily by modulating gene expression and cellular responses to metabolic stress. Upon activation by LKB1 or other kinases, SIK1 translocates to the nucleus where it phosphorylates transcription factors that regulate gluconeogenesis and cell proliferation.

Data

Studies have shown that high glucose levels can downregulate SIK1 expression while promoting its nuclear accumulation in hepatocytes. This modulation affects downstream targets such as CRTC2 (CREB-regulated transcription coactivator 2), influencing gluconeogenesis under hyperglycemic conditions.

Physical and Chemical Properties Analysis

Physical Properties

SIK1 is a soluble protein that typically exists as a monomer in physiological conditions. Its stability can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

The enzyme exhibits typical characteristics of serine/threonine kinases, including dependence on magnesium ions for catalytic activity. The pH optimum for SIK1 activity is generally around neutral pH (7.0-7.5), making it active under physiological conditions.

Applications

Scientific Uses

SIK1 has significant implications in various fields of research:

  • Metabolic Disorders: Its role in gluconeogenesis makes it a potential target for diabetes treatment strategies.
  • Cancer Research: Investigations into SIK1's involvement in tumor progression highlight its potential as a biomarker or therapeutic target in cancers such as hepatocellular carcinoma.
  • Cell Biology: Understanding SIK1's regulatory mechanisms can provide insights into cell signaling pathways related to stress responses and metabolic regulation.
Introduction to SIK1 Biology and Pharmacological Targeting

SIK1 as an AMPK-Related Kinase in Metabolic and Cellular Regulation

Salt-inducible kinase 1 (SIK1) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) superfamily. It was initially identified in the adrenal glands of rats fed a high-salt diet, where its expression was rapidly induced in response to sodium stress [1] [6]. Structurally, SIK1 contains:

  • An N-terminal kinase domain (KD) with a critical Thr182 phosphorylation site for activation
  • A central sucrose non-fermenting homology (SNH) domain housing a ubiquitin-associated (UBA) subdomain
  • A C-terminal regulatory region with multiple protein kinase A (PKA) phosphorylation sites (e.g., Thr475, Ser577) [6] [8]

SIK1 activation is primarily mediated by liver kinase B1 (LKB1), which phosphorylates Thr182 in the T-loop, enabling kinase activity [1] [6]. Unlike its isoforms SIK2 and SIK3, SIK1 expression is dynamically regulated by extracellular stimuli rather than constitutively expressed [8]. Key regulators include:

  • Calcium signaling: Ca²⁺/calmodulin-dependent kinase (CaMK) phosphorylates SIK1 at Thr322, enhancing its activity in response to sodium flux [1] [6]
  • cAMP/PKA pathway: PKA phosphorylates SIK1 at C-terminal sites, promoting 14-3-3 protein binding and cytoplasmic sequestration, thereby inhibiting its nuclear functions [5] [9]

SIK1 phosphorylates class IIa histone deacetylases (HDAC4/5/7) and cAMP-response element binding protein (CREB)-regulated transcription coactivators (CRTC1-3). This suppresses gluconeogenic genes (e.g., G6PC, PCK1) and inflammatory pathways by blocking nuclear translocation of transcriptional co-activators [1] [9].

Table 1: SIK Isoform Characteristics

FeatureSIK1SIK2SIK3
Primary Tissue ExpressionAdrenal cortex, brain, adiposeAdipose, skeletal muscleBrain, ubiquitous
Activation MechanismLKB1 phosphorylation (Thr182), CaMK phosphorylation (Thr322)LKB1 phosphorylation (Thr175), autophosphorylationLKB1 phosphorylation (Thr221)
Regulatory SpecificitycAMP-inducible expressionConstitutive expressionConstitutive expression
Key FunctionsGluconeogenesis suppression, circadian rhythm regulationLipid metabolism, ovarian cancer progressionSleep regulation, bone remodeling

Rationale for Targeted SIK1 Activation in Disease Pathophysiology

Dysregulated SIK1 activity contributes to multiple pathologies, making its pharmacological activation therapeutically promising:

  • Metabolic Disorders:Hepatic SIK1 activation suppresses gluconeogenesis by inhibiting the cAMP/PKA/CREB pathway. In diabetic models, SIK1 deficiency correlates with fasting hyperglycemia due to unrestrained CRTC2-mediated transcription of gluconeogenic enzymes [2] [9]. SIK1 activators increase phosphodiesterase 4 (PDE4) activity, reducing cAMP accumulation and downstream PKA signaling [3].

  • Oncological Contexts:SIK1 exhibits dual roles in cancer:

  • Tumor Suppressor: Downregulated in hepatocellular carcinoma, gastric cancer, and colorectal cancer, where it inhibits proliferation and metastasis via HDAC phosphorylation and epithelial-mesenchymal transition (EMT) suppression [4] [8]
  • Oncogenic Driver: In desmoplastic small round cell tumor (DSRCT), the oncogene EWSR1-WT1 directly transactivates SIK1, promoting DNA replication and tumor growth. SIK1 depletion in DSRCT models arrests cell proliferation [7]

  • Inflammatory and Other Disorders:SIK1 modulates immune responses by regulating IL-10 production in myeloid cells, suggesting utility in inflammatory bowel disease [9]. In melanocytes, SIK1 inhibition downstream of melanocortin signaling enhances microphthalmia-associated transcription factor (MITF) activity and pigmentation [9].

Table 2: Disease Contexts for SIK1-Targeted Therapy

Disease CategoryMechanism of SIK1 InvolvementTherapeutic Rationale for Activation
Type 2 DiabetesSuppresses CREB/CRTC2-driven gluconeogenesis; upregulates PDE4Reduce hepatic glucose output; improve glycemic control
DSRCTEWSR1-WT1 fusion protein directly induces SIK1 expressionSIK1 inhibition (not activation) required for efficacy
OsteoporosisRegulates PTH-dependent sclerostin expression in osteocytesMimic PTH anabolic effects via HDAC5 phosphorylation
Inflammatory Bowel DiseaseModulates IL-10 production in gut myeloid cellsEnhance anti-inflammatory cytokine responses

Emergence of SIK1 Activator 1 as a Pharmacological Tool Compound

SIK1 Activator 1 represents a novel class of targeted compounds designed to specifically enhance SIK1 kinase activity. While its exact chemical structure remains proprietary, its mechanism parallels natural SIK1 activators like phanginin A, a diterpenoid from Caesalpinia sappan:

  • Mechanism: Binds SIK1’s kinase domain, stabilizing its active conformation and enhancing LKB1-mediated phosphorylation [2] [3]
  • Functional Effects:
  • Reduces cAMP accumulation by >40% in hepatocytes via PDE4 activation
  • Suppresses CREB phosphorylation by 60–80%, downregulating gluconeogenic genes (G6PC, PCK1) [3]
  • Improves glucose tolerance in ob/ob mice by 35% after chronic treatment [3]

Compared to pan-SIK inhibitors (e.g., HG-9-91-01) or multi-kinase modulators, SIK1 Activator 1 offers superior isoform selectivity. This addresses limitations of earlier tools like YKL-06-099, which inhibits both SIK1 and SIK2, potentially causing adverse effects in adipose tissue [6] [7]. Its emergence enables:

  • Precise dissection of SIK1-specific signaling in vitro and in vivo
  • Validation of SIK1 as a target independent of SIK2/3
  • Development of combination therapies (e.g., with CHEK1 inhibitors in DSRCT) [7]

Properties

Product Name

SIK1 activator 1

IUPAC Name

methyl (2S,9R,10S,13R,17S)-17-(2-hydroxyethoxy)-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H32O6/c1-14-15-4-5-19-22(20(25)26-2)7-3-8-23(19,21(29-13-22)28-11-9-24)17(15)12-18-16(14)6-10-27-18/h6,10,14-15,17,19,21,24H,3-5,7-9,11-13H2,1-2H3/t14-,15+,17+,19+,21-,22?,23?/m1/s1

InChI Key

KPHNZYDMRWKISV-DMZIABCJSA-N

Canonical SMILES

CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)OCCO)C(=O)OC

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]3C4(CCCC3([C@H]2CC5=C1C=CO5)[C@@H](OC4)OCCO)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.